molecular formula C19H30N2O2Si B1521671 6-((3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine CAS No. 1188994-30-0

6-((3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine

Cat. No. B1521671
M. Wt: 346.5 g/mol
InChI Key: WYQWLWZBUNJKOA-UHFFFAOYSA-N
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Description

“6-((3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine” is a chemical compound with the molecular formula C14H21NO2Si and a molecular weight of 263.41 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound includes a furo[3,2-b]pyridine core, which is a bicyclic heterocycle containing a furan ring fused with a pyridine ring. Attached to this core is a pyrrolidine ring via a methylene bridge. The pyrrolidine ring carries a tert-butyldimethylsilyloxy group, also attached via a methylene bridge .


Physical And Chemical Properties Analysis

This compound is a solid . Other physical and chemical properties such as its density, melting point, and boiling point are not specified in the resources I have.

Scientific Research Applications

Synthesis and Characterization

The title compound and its derivatives are often synthesized through advanced organic synthesis techniques aimed at constructing complex heterocyclic frameworks. For instance, research efforts have been focused on the synthesis of chiral intermediates of batzelladines A and B, showcasing the importance of such structural motifs in natural product synthesis (Guo et al., 2017). The synthesis involves stereoselective methods, highlighting the relevance of pyrrolidine and furo[3,2-b]pyridine units in constructing biologically active compounds.

Coordination Chemistry and Ligand Design

Compounds containing pyridine and related heterocycles are crucial in coordination chemistry for developing new materials and catalysts. Research on the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands has demonstrated the versatility of these frameworks in forming luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Catalysis and Biological Applications

Novel terpyridine-skeleton molecule derivatives containing the benzo[4,5]furo[3,2-b]pyridine core have been evaluated for their biological activities, including their potential as topoisomerase inhibitors. These compounds have shown significant inhibition of tumor growth and metastasis, indicating the importance of such heterocyclic cores in medicinal chemistry (Kwon et al., 2015).

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include avoiding contact with eyes and skin, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

tert-butyl-[[1-(furo[3,2-b]pyridin-6-ylmethyl)pyrrolidin-3-yl]methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2Si/c1-19(2,3)24(4,5)23-14-15-6-8-21(12-15)13-16-10-18-17(20-11-16)7-9-22-18/h7,9-11,15H,6,8,12-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQWLWZBUNJKOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCN(C1)CC2=CC3=C(C=CO3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674116
Record name 6-{[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]methyl}furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine

CAS RN

1188994-30-0
Record name 6-{[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]methyl}furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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